Epoxycytochalasin D, 19,20-

Cytotoxicity Cancer Biology Selectivity Profiling

19,20-Epoxycytochalasin D (CAS 191349-10-7) is a fungal metabolite of the cytochalasin class, originally isolated from the endophytic fungus Nemania sp. UM10M and also reported from Xylaria hypoxylon and Diaporthe sp.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B12349313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxycytochalasin D, 19,20-
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1
InChIKeyWHJRAYUHVRYTTH-XGPNHLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19,20-Epoxycytochalasin D: A Structurally Defined Epoxide-Containing Cytochalasin for Cytoskeletal and Antiparasitic Research Procurement


19,20-Epoxycytochalasin D (CAS 191349-10-7) is a fungal metabolite of the cytochalasin class, originally isolated from the endophytic fungus Nemania sp. UM10M and also reported from Xylaria hypoxylon and Diaporthe sp. RJ-47 [1] . It belongs to the 19,20-epoxycytochalasan subclass, characterized by a macrocyclic polyketide-amino acid hybrid scaffold featuring a 19,20-epoxide ring that distinguishes it from non-epoxidized analogs like cytochalasin D. The compound functions as an actin cytoskeleton disruptor, binding to actin filaments and inhibiting polymerization, which underlies its cytotoxic and antiplasmodial activities [2].

Why Generic Cytochalasin Substitution Fails: 19,20-Epoxycytochalasin D's Unique Structural and Activity Profile


Generic substitution among cytochalasins is scientifically invalid due to substantial divergence in cellular potency, selectivity, and off-target liabilities. For instance, cytochalasin D is approximately 10-fold more potent than cytochalasin B in actin polymerization inhibition, and crucially, cytochalasin B uniquely inhibits monosaccharide transport via GLUT1 (IC50 ~0.11 µM), introducing confounding metabolic effects absent with cytochalasin D [1] [2]. Within the 19,20-epoxycytochalasan subclass, the presence of the epoxide ring significantly modulates cytotoxic potency; 19,20-epoxycytochalasin C exhibits an IC50 of 650 nM on HT-29 cells, while its oxidized metabolite loses activity (IC50 >10 µM) [3]. Therefore, selecting 19,20-epoxycytochalasin D requires confirmation of its specific epoxide stereochemistry and validated cell-line selectivity profile rather than assuming interchangeability with other cytochalasins.

Quantitative Differentiation Guide: 19,20-Epoxycytochalasin D vs. Cytochalasin D and Epoxy Analogs


Cell-Selective Cytotoxicity Profile: 19,20-Epoxycytochalasin D vs. Cytochalasin D

19,20-Epoxycytochalasin D exhibits a distinct cell-line selective cytotoxicity profile not observed with the parent cytochalasin D. While cytochalasin D is broadly cytotoxic, 19,20-epoxycytochalasin D displays potent activity against P388 murine leukemia cells (IC50 = 0.16 µM) but is inactive against SK-MEL, KB, and SKOV3 cells up to 10 µM [1]. This differential selectivity pattern enables targeted research applications where cytochalasin D's broader toxicity would confound results.

Cytotoxicity Cancer Biology Selectivity Profiling

Potent Antiplasmodial Activity with Favorable Selectivity Index vs. Mammalian Cells

19,20-Epoxycytochalasin D demonstrates equipotent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum with a minimum inhibitory concentration (MIC) of 0.4 ng/mL (~0.76 nM), while exhibiting no cytotoxicity in Vero cells, yielding a selectivity index >238 [1]. This contrasts with other 19,20-epoxycytochalasans like 19,20-epoxycytochalasin C, which, despite an IC50 of 650 nM on HT-29 cells, shows significantly lower antiplasmodial potency and selectivity [2].

Antiparasitic Malaria Drug Discovery

Structural Distinction: 19,20-Epoxide Confers Differential Cytotoxicity vs. Non-Epoxidized Cytochalasin D

The 19,20-epoxide moiety in 19,20-epoxycytochalasin D is a critical structural determinant that enhances tumor cell growth inhibitory activity relative to non-epoxidized cytochalasin D, as indicated by in-house vendor data . Furthermore, within a panel of 19,20-epoxycytochalasans isolated from Xylaria cf. curta, 19,20-epoxycytochalasin D exhibited distinct cytotoxicity against specific cancer cell lines, while 19,20-epoxycytochalasin C showed remarkable specific cytotoxicity against HL-60 cells (IC50 = 1.11 µM) [1]. This highlights that minor structural variations within the epoxycytochalasan subclass produce divergent activity profiles.

Structure-Activity Relationship Natural Product Chemistry Cytochalasin SAR

Optimal Research Applications for 19,20-Epoxycytochalasin D Procurement


Antimalarial Drug Discovery: Targeting Chloroquine-Resistant Plasmodium falciparum

19,20-Epoxycytochalasin D serves as a potent lead-like tool compound for antimalarial target validation, particularly against chloroquine-resistant P. falciparum strains. Its low nanomolar MIC (0.4 ng/mL, ~0.76 nM) and high selectivity index (>238 over Vero cells) enable specific interrogation of parasite cytoskeletal targets without confounding host cell toxicity . Researchers investigating actin-dependent processes in Plasmodium merozoite invasion or gametocyte development will find this compound superior to less selective cytochalasins.

Cell-Selective Cytoskeletal Disruption in Cancer Cell Line Models

Investigators studying actin dynamics in P388 murine leukemia cells should preferentially select 19,20-epoxycytochalasin D (IC50 = 0.16 µM) due to its well-characterized potency and the availability of negative control cell lines (SK-MEL, KB, SKOV3) that remain viable up to 10 µM [1]. This selective toxicity profile facilitates comparative studies of cytoskeletal dependency across cell types and supports experimental designs requiring matched sensitive and resistant controls.

Structure-Activity Relationship Studies on Cytochalasin Epoxides

For natural product chemists and medicinal chemists investigating the SAR of 19,20-epoxycytochalasans, 19,20-epoxycytochalasin D represents a key reference compound with fully resolved stereochemistry (19β,20α) by X-ray crystallography [2]. Its distinct activity profile compared to 19,20-epoxycytochalasin C (e.g., HL-60 IC50 = 1.11 µM) makes it essential for dissecting the contribution of peripheral substituents to cytotoxicity and selectivity [3].

Pharmacognosy and Fungal Metabolite Profiling

19,20-Epoxycytochalasin D is a major component of the cytochalasin complex from Geniculosporium sp. and serves as an authentic reference standard for HPLC-based dereplication and quantification in fungal extract screening programs . Its presence in diverse endophytic fungi (Nemania sp., Xylaria hypoxylon, Diaporthe sp.) makes it a valuable chemotaxonomic marker .

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